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Compound of Interest

Compound Name: Dicaprylyl Carbonate

Cat. No.: B157004

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
analysis of Dicaprylyl Carbonate, a widely used emollient in the pharmaceutical and cosmetic
industries. Detailing the application of Nuclear Magnetic Resonance (NMR) and Fourier-
Transform Infrared (FT-IR) spectroscopy, this document serves as a vital resource for
researchers, scientists, and professionals in drug development. It outlines detailed
experimental protocols, presents quantitative spectral data in a structured format, and
illustrates the analytical workflow, offering a foundational understanding of the characterization
of this important ester.

Introduction

Dicaprylyl Carbonate (C17H3403), also known as dioctyl carbonate, is the diester of caprylyl
alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oily liquid with low
polarity.[2] Due to its excellent emollient properties, it is a key ingredient in a variety of skincare
and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for
confirming its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) and Fourier-
Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide
detailed information about the molecular structure and functional groups present in Dicaprylyl
Carbonate. This guide presents the fundamental principles and practical application of these
techniques for its analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol outlines the procedure for acquiring *H (proton) and 13C (carbon-13) NMR spectra
of Dicaprylyl Carbonate.

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the molecular structure
of Dicaprylyl Carbonate.

Materials and Equipment:

Dicaprylyl Carbonate sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pasteur pipette

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 20-30 mg of the Dicaprylyl Carbonate
sample into a clean, dry vial.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing TMS to the vial.
[3]

» Gently vortex the vial to ensure the sample is completely dissolved.

» Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5
mm NMR tube to a height of approximately 4-5 cm.[3] This removes any particulate matter
that could degrade spectral quality.

e Cap the NMR tube securely.

e 1H NMR Acquisition:
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o Insert the sample into the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using standard acquisition parameters. A sufficient number
of scans should be averaged to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Following *H NMR acquisition, switch the spectrometer to the 13C channel.

o Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required
compared to the *H spectrum due to the lower natural abundance of the 13C isotope.

» Data Processing:
o Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.
o Phase the resulting spectra and perform a baseline correction.

o Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both *H and
13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the method for obtaining an FT-IR spectrum of liquid Dicaprylyl
Carbonate using an Attenuated Total Reflectance (ATR) accessory.

Obijective: To identify the characteristic functional groups in Dicaprylyl Carbonate by their
vibrational frequencies.

Materials and Equipment:
o Dicaprylyl Carbonate sample
e FT-IR spectrometer equipped with a diamond ATR accessory

o Dropper or pipette
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e Lint-free wipes

 Isopropyl alcohol or acetone for cleaning
Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal
with a lint-free wipe dampened with isopropyl alcohol or acetone and allow it to dry
completely.

o Record a background spectrum. This will account for the absorbance of atmospheric CO2
and water vapor, as well as any intrinsic absorbance from the ATR crystal.

o Sample Analysis:

o Place a small drop of the Dicaprylyl Carbonate sample onto the center of the ATR
crystal, ensuring the crystal surface is completely covered.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a wavenumber range of 4000—400 cm~1.[4]

» Data Processing and Cleaning:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Perform an ATR correction if necessary.

o After the measurement is complete, carefully wipe the sample from the ATR crystal using a
lint-free wipe.

o Clean the crystal thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any
remaining sample residue.

Data Presentation and Interpretation
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The spectral data for Dicaprylyl Carbonate are summarized below.

NMR Spectral Data

The *H and 3C NMR spectra provide a detailed map of the carbon and hydrogen environments
within the molecule.

Table 1: *H NMR Spectral Data for Dicaprylyl Carbonate (CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.14 Triplet 4H -O-CHza-
1.67 Quintet 4H -O-CH2-CHz2-
1.28 Multiplet 20H -(CH2)s-
0.88 Triplet 6H -CHs

Data interpreted from spectral images.[5]

Table 2: 13C NMR Spectral Data for Dicaprylyl Carbonate (CDCI3)

Chemical Shift (0, ppm) Assignment
155.2 C=0 (Carbonate)
68.5 -O-CHa-

31.8 -CH2-

29.2 -CH2-

28.9 -CH2-

25.6 -CHa-

22.6 -CH2-

14.1 -CHs
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Data interpreted from spectral images.[3]
Interpretation:

e 1H NMR: The triplet at 4.14 ppm is characteristic of the methylene protons adjacent to the
carbonate oxygen. The signals between 0.88 and 1.67 ppm correspond to the protons of the
octyl chains.

e 13C NMR: The peak at 155.2 ppm is indicative of the carbonyl carbon in the carbonate
functional group.[6] The signal at 68.5 ppm corresponds to the carbon atom directly bonded
to the ester oxygen. The remaining signals in the upfield region (14.1-31.8 ppm) are
assigned to the carbons of the two octyl chains.

FT-IR Spectral Data

The FT-IR spectrum reveals the presence of key functional groups through their characteristic
absorption bands.

Table 3: FT-IR Absorption Bands for Dicaprylyl Carbonate

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
2956, 2925, 2856 Strong C-H (Alkyl) Stretching
1745 Very Strong C=0 (Carbonate) Stretching
1465 Medium C-H (Alkyl) Bending
1260 Strong C-O (Ester) Asymmetric Stretching

Data based on typical values for long-chain alkyl carbonates.[7][8][9]

Interpretation:

e The strong, sharp absorption band around 1745 cm~* is the most prominent feature and is
characteristic of the C=0 stretching vibration of the carbonate group.
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e The series of strong peaks between 2850 and 2960 cm~! are due to the C-H stretching
vibrations of the long alkyl (octyl) chains.

e The strong band observed around 1260 cm~! is attributed to the C-O stretching of the ester
linkage.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of Dicaprylyl
Carbonate, from sample acquisition to final structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b157004?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Dicaprylyl-Carbonate
https://m.youtube.com/watch?v=i90S56aXza0
https://www.researchgate.net/figure/C-NMR-spectrum-of-dioctyl-carbonate_fig2_337035923
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.researchgate.net/figure/H-NMR-spectrum-of-dioctyl-carbonate_fig14_337035923
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://webspectra.chem.ucla.edu/irtable.html
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://www.scribd.com/document/462118068/FT-IR-Spectrum-Table
https://www.benchchem.com/product/b157004#spectroscopic-analysis-of-dicaprylyl-carbonate-using-nmr-and-ft-ir
https://www.benchchem.com/product/b157004#spectroscopic-analysis-of-dicaprylyl-carbonate-using-nmr-and-ft-ir
https://www.benchchem.com/product/b157004#spectroscopic-analysis-of-dicaprylyl-carbonate-using-nmr-and-ft-ir
https://www.benchchem.com/product/b157004#spectroscopic-analysis-of-dicaprylyl-carbonate-using-nmr-and-ft-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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